3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine is a chemical compound with the molecular formula C10H18N2 and a molecular weight of 166.27 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile introduced.
Scientific Research Applications
3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,5-trimethylpyrrole: A precursor in the synthesis of 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine.
3-(1H-pyrrol-3-yl)propan-1-amine: A similar compound lacking the methyl groups on the pyrrole ring.
3-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine: A related compound with different methyl substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the pyrrole ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(1,2,5-trimethylpyrrol-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-8-7-10(5-4-6-11)9(2)12(8)3/h7H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTUGOCSYFTTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000504-85-7 |
Source
|
Record name | 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.